An In-depth Technical Guide to (1-Bromocyclopentyl)(2-chlorophenyl)methanone (CAS Number: 6740-86-9)
An In-depth Technical Guide to (1-Bromocyclopentyl)(2-chlorophenyl)methanone (CAS Number: 6740-86-9)
This technical guide provides a comprehensive overview of (1-Bromocyclopentyl)(2-chlorophenyl)methanone, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, characterization, and utility as a precursor to valuable therapeutic agents.
Introduction: A Molecule of Significance
(1-Bromocyclopentyl)(2-chlorophenyl)methanone, identified by the CAS number 6740-86-9, is a halogenated ketone that has garnered considerable interest within the scientific community.[1][2] Its molecular structure, featuring a brominated cyclopentyl ring and a chlorinated phenyl group attached to a central carbonyl moiety, makes it a versatile building block in organic synthesis.[2] The presence of two distinct halogen atoms, bromine and chlorine, imparts unique reactivity and lipophilicity to the molecule, influencing its interaction with biological targets and making it a valuable precursor in the synthesis of complex pharmaceutical compounds.[3] This guide will delve into the critical aspects of this compound, from its synthesis and characterization to its pivotal role in the development of novel therapeutics.
Table 1: Physicochemical Properties of (1-Bromocyclopentyl)(2-chlorophenyl)methanone
| Property | Value | Reference(s) |
| CAS Number | 6740-86-9 | [4][5] |
| Molecular Formula | C₁₂H₁₂BrClO | [1][4] |
| Molecular Weight | 287.58 g/mol | [1][4] |
| Boiling Point | 111-114 °C at 0.1 Torr | [5][6] |
| Density | ~1.509 g/cm³ (Predicted) | [6] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [6] |
| Physical Form | Pale-yellow to yellow-brown liquid or oil | [6] |
| Storage | Room temperature, under inert atmosphere | [4][6] |
Synthesis and Mechanistic Insights
The primary and most widely documented method for the synthesis of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is the Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the acyl group and the aromatic ring.
The Friedel-Crafts Acylation Approach
The reaction involves the acylation of 2-chlorobenzene with 1-bromocyclopentanecarbonyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The Lewis acid activates the acyl chloride, facilitating the generation of a reactive acylium ion intermediate. This electrophile is then attacked by the electron-rich 2-chlorobenzene ring to yield the desired product.
The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution process. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 1-bromocyclopentanecarbonyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion.[7]
-
Electrophilic Attack: The acylium ion, a potent electrophile, is attacked by the π-electron system of the 2-chlorobenzene ring. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[7]
Caption: Mechanism of Friedel-Crafts Acylation.
Alternative Synthetic Routes
An alternative, multi-step synthesis involves the initial bromination of cyclopentanone to yield 1-bromocyclopentanone.[2] This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base like pyridine to form the final product.[2] While this method avoids the direct use of highly reactive acyl chlorides with aromatic substrates, it requires additional steps and purification of intermediates.
Another approach involves the synthesis of the intermediate (2-chlorophenyl)cyclopentylmethanone via a Grignard reaction between cyclopentylmagnesium bromide and 2-chlorobenzonitrile.[1] The resulting ketone is then brominated using elemental bromine in a suitable solvent like carbon tetrachloride to yield (1-Bromocyclopentyl)(2-chlorophenyl)methanone.[1]
Experimental Protocols and Characterization
For researchers aiming to synthesize (1-Bromocyclopentyl)(2-chlorophenyl)methanone, the following protocol for Friedel-Crafts acylation serves as a representative starting point.
Detailed Synthesis Protocol: Friedel-Crafts Acylation
Materials:
-
2-Chlorobenzene
-
1-Bromocyclopentanecarbonyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1-1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add 2-chlorobenzene (1.0 equivalent).
-
Slowly add a solution of 1-bromocyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane via an addition funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Experimental workflow for synthesis and characterization.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:
Table 2: Analytical Data for (1-Bromocyclopentyl)(2-chlorophenyl)methanone
| Technique | Expected Results | Reference(s) |
| ¹H NMR | Aromatic protons (2-chlorophenyl group) appear as a multiplet in the range of δ 7.10–7.60 ppm. Cyclopentyl protons resonate as multiplets between δ 1.50–2.50 ppm. | [1] |
| ¹³C NMR | The ketone carbonyl carbon signal is observed at approximately δ 200 ppm. | [1] |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the ketone group is expected around 1680 cm⁻¹. | [1] |
| Mass Spectrometry (EI-MS) | The molecular ion peak [M⁺] should be observed at m/z 286 and 288, with an isotopic pattern characteristic of the presence of one bromine and one chlorine atom. | [1] |
Applications in Drug Development
(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a crucial intermediate in the synthesis of various biologically active molecules, most notably in the development of anesthetic agents and their analogs.[2][9]
Precursor to Ketamine and its Analogs
This compound is a known precursor in the synthesis of ketamine, a widely used anesthetic and a promising therapeutic for depression.[10][11] It is also identified as an impurity in ketamine preparations.[6][10] The synthesis of ketamine from (1-Bromocyclopentyl)(2-chlorophenyl)methanone typically involves a reaction with methylamine, leading to the formation of an α-hydroxy imine intermediate, which then undergoes a thermal rearrangement to yield the final product.[11] Furthermore, it serves as a reactant in the dehydrohalogenation of axial 6-bromoketamine III and as an intermediate in the synthesis of S-(-)-Norketamine.[6]
The ability to synthesize ketamine and its derivatives is of significant interest to the pharmaceutical industry. Ketamine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its unique mechanism of action has led to its investigation for a range of neurological and psychiatric disorders beyond anesthesia.[12][13] The development of novel NMDA receptor antagonists is an active area of research, with the potential to address unmet medical needs in conditions such as treatment-resistant depression, chronic pain, and neurodegenerative diseases.[13][14]
The Role of Halogenation in Pharmacological Activity
The presence of both bromine and chlorine atoms in the structure of (1-Bromocyclopentyl)(2-chlorophenyl)methanone is not merely incidental. Halogenation is a common strategy in drug design to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding.[1] The unique electronic and steric properties of the bromocyclopentyl and chlorophenyl moieties contribute to the overall pharmacological profile of the final drug substance.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (1-Bromocyclopentyl)(2-chlorophenyl)methanone. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[8] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a valuable and versatile chemical intermediate with a critical role in the synthesis of important pharmaceutical compounds, particularly ketamine and its analogs. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and professionals in the field of drug development. The methodologies and insights presented in this guide are intended to support the scientific community in harnessing the potential of this key molecule for the advancement of medicinal chemistry and the development of novel therapeutics.
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(Image depicting the reaction of Chlorobenzene with Cyclopentanecarbonyl chloride in the presence of AlCl₃ to yield a mixture of ortho and para (2-Chlorophenyl)(cyclopentyl)methanone isomers.)
(Image depicting the reaction of (2-Chlorophenyl)(cyclopentyl)methanone with Br₂ in the presence of acetic acid to yield (1-Bromocyclopentyl)(2-chlorophenyl)methanone.)
